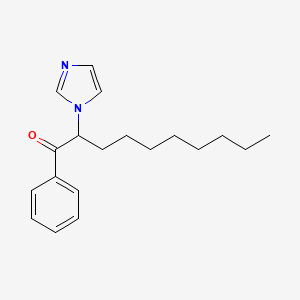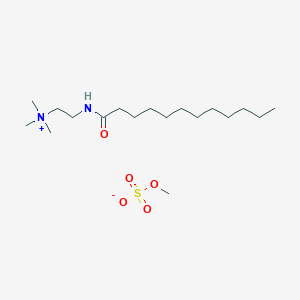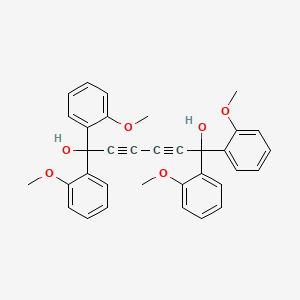![molecular formula C12H10N2O5S B14520131 Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 62381-75-3](/img/structure/B14520131.png)
Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a 2-[[(4-nitrophenyl)methyl]sulfonyl] group and an oxide at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide typically involves the oxidation of pyridine derivatives. One common method includes the reaction of pyridine N-oxide with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. For example, a two-step continuous flow synthesis method can be employed, where pyridine N-oxide is first nitrated using fuming nitric acid and concentrated sulfuric acid, followed by sulfonylation with 4-nitrobenzyl chloride .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide can be compared with other similar compounds, such as:
Pyridine, 4-methyl-, 1-oxide: This compound lacks the nitro and sulfonyl groups, making it less reactive in certain chemical reactions.
Pyridine, 4-[(4-nitrophenyl)methyl]-: This compound does not have the sulfonyl group, which affects its chemical properties and reactivity.
Pyridine, 2,6-disubstituted derivatives: These compounds have different substitution patterns, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62381-75-3 |
|---|---|
Molecular Formula |
C12H10N2O5S |
Molecular Weight |
294.29 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H10N2O5S/c15-13-8-2-1-3-12(13)20(18,19)9-10-4-6-11(7-5-10)14(16)17/h1-8H,9H2 |
InChI Key |
ZVTOTTDSEPRIPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14520070.png)
![4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)-](/img/structure/B14520073.png)

![3-[(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanal](/img/structure/B14520098.png)

![1-[(3-Aminopropyl)amino]hexadecan-2-OL](/img/structure/B14520102.png)


![7-[2-(2-Aminoethyl)phenyl]heptan-1-OL](/img/structure/B14520112.png)

